Naphtho[2,3-c][1,2]oxathiete 2,2-dioxide
Description
Naphtho[2,3-c][1,2]oxathiete 2,2-dioxide is a sulfur- and oxygen-containing heterocyclic compound characterized by a fused naphthalene backbone integrated with a 1,2-oxathiete ring system. The dioxide moiety (S=O₂) confers unique electronic and steric properties, distinguishing it from simpler aromatic systems. Its fused-ring architecture may enable applications in organic electronics or as a bioactive scaffold, though further synthesis and characterization are required to confirm these properties .
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22g/mol |
IUPAC Name |
naphtho[2,3-c]oxathiete 2,2-dioxide |
InChI |
InChI=1S/C10H6O3S/c11-14(12)10-6-8-4-2-1-3-7(8)5-9(10)13-14/h1-6H |
InChI Key |
IVCRWUITKPUDPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)OS3(=O)=O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OS3(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between Naphtho[2,3-c][1,2]oxathiete 2,2-dioxide and structurally related compounds:
Key Comparisons
Heteroatom Variations Sulfur vs. Oxygen vs. Nitrogen: The presence of sulfur in this compound distinguishes it from oxygen-dominated systems like Naphtho[2,3-c]furandione. Dioxide Functionalization: The 2,2-dioxide group stabilizes the oxathiete ring through electron-withdrawing effects, contrasting with the neutral thiophene (Naphtho[1,2-c]thiophene) or reduced thiadiazole systems .
Ring Fusion Position
- Compounds with 1,8-cd fusion (e.g., Naphtho[1,8-cd]-1,2-oxathiole-5-sulfonic acid 2,2-dioxide) exhibit distinct steric and electronic profiles compared to 2,3-c fused systems. The 1,8-cd fusion imposes greater steric hindrance, reducing reactivity but enhancing thermal stability .
Applications Biological Activity: Naphtho[2,3-c]furandiones demonstrate cytotoxicity against cancer cells, suggesting that the target compound could be modified for similar bioactivity if functionalized with appropriate substituents . Technological Use: Thiadiazole derivatives (e.g., Naphtho[2,3-c][1,2,5]thiadiazole) are employed in light-emitting devices due to their electron-deficient cores. The oxathiete system, with its dioxide group, may offer comparable electron-accepting properties for organic semiconductors .
Synthesis and Characterization
- Palladium-catalyzed cross-coupling (used for ethynyl-substituted furophenanthridines in ) could be adapted for synthesizing alkynylated oxathiete derivatives. Characterization via NMR, HRMS, and X-ray crystallography (as in ) would be critical for confirming structure .
Research Findings and Challenges
- Stability: Oxathiete dioxides are likely more stable than non-oxidized thiophenes due to the electron-withdrawing S=O₂ group, reducing susceptibility to electrophilic attack .
- Solubility : Sulfonic acid derivatives (e.g., Naphtho[1,8-cd]-1,2-oxathiole-5-sulfonic acid 2,2-dioxide) exhibit higher aqueous solubility, whereas the target compound may require polar aprotic solvents for processing .
- Unresolved Questions : The exact electronic properties (e.g., HOMO-LUMO gaps) and biological efficacy of this compound remain unexplored and warrant targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
